3-(Thiophen-2-yl)pyridin-4-amine
Description
Contextualization within Heterocyclic Chemistry: Pyridine (B92270) and Thiophene (B33073) Scaffolds
Pyridine, a six-membered aromatic ring containing one nitrogen atom, and thiophene, a five-membered aromatic ring with a sulfur atom, are two of the most fundamental heterocyclic systems. nih.gov The pyridine nucleus is a ubiquitous feature in numerous natural products, including vitamins and alkaloids, and is a key component in a wide range of pharmaceuticals and agrochemicals. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the solubility and biological interactions of the molecule.
Thiophene and its derivatives are also of great importance in medicinal chemistry and materials science. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, and the ring system as a whole is considered a bio-isostere of a phenyl ring, often used to modulate a compound's physicochemical properties and metabolic stability. nih.gov Thiophene-containing compounds are integral to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govresearchgate.net
Significance of the Thiophene-Pyridine Amine Motif in Chemical Sciences
The combination of thiophene, pyridine, and an amine group into a single molecular entity, as seen in 3-(Thiophen-2-yl)pyridin-4-amine, creates a versatile scaffold with a unique electronic landscape. The electron-donating amine group and the electron-rich thiophene ring can influence the electronic properties of the electron-deficient pyridine ring, leading to interesting intramolecular charge transfer characteristics. This electronic interplay is crucial for applications in optoelectronic materials.
In the realm of medicinal chemistry, this motif is of particular interest. The arrangement of hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen and thiophene sulfur) provides multiple points of interaction with biological targets such as enzymes and receptors. This makes the thiophene-pyridine amine scaffold a privileged structure in the design of new therapeutic agents, particularly kinase inhibitors. nih.gov
Overview of Current Research Trends and Unaddressed Challenges Pertaining to the Compound
Current research on this compound and its analogs is largely focused on two main areas: medicinal chemistry and materials science. In medicinal chemistry, the primary goal is the synthesis of derivatives with potent and selective inhibitory activity against various protein kinases implicated in diseases such as cancer and inflammatory disorders. nih.gov In materials science, the focus is on harnessing the photophysical properties of these compounds for applications in organic electronics.
Despite the growing interest, several challenges remain. The synthesis of specifically substituted this compound derivatives can be complex, often requiring multi-step procedures and careful optimization of reaction conditions, such as in Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.govchim.itmdpi.comnih.gov Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) is still evolving, and more research is needed to fully elucidate how modifications to the scaffold affect its biological activity and material properties. The final deprotection steps in synthetic routes can also present significant challenges, sometimes leading to the formation of unexpected side products. nih.gov
Physicochemical and Spectroscopic Data
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present data for closely related and structurally analogous compounds. This information provides valuable insights into the expected properties of the target molecule.
Table 1: Physicochemical Properties of Analogs of this compound
| Property | Value (for 5-(Thiophen-2-yl)pyridin-3-amine) | Reference |
| Molecular Formula | C9H8N2S | ontosight.ai |
| Molecular Weight | 176.23 g/mol | ontosight.ai |
| Appearance | Solid | nih.gov |
| Solubility | Soluble in DMSO and ethanol | nih.gov |
Table 2: Spectroscopic Data for an Analogous Compound: 2-chloro-N-(1-(thiophen-2-yl)ethyl)pyridin-4-amine
| Spectroscopic Technique | Data | Reference |
| 1H NMR (500 MHz, CDCl3) | δ 7.92 (d, J = 5.8 Hz, 1H), 7.21 (dd, J = 4.8, 1.5 Hz, 1H), 7.06 – 6.91 (m, 2H), 6.48 (d, J = 2.1 Hz, 1H), 6.38 (dd, J = 5.8, 2.2 Hz, 1H), 4.84 (dt, J = 12.0, 6.7 Hz, 2H), 1.64 (d, J = 5.2 Hz, 3H) | rsc.org |
| 13C NMR (126 MHz, CDCl3) | δ 155.6, 153.6, 150.8, 148.8, 128.4, 125.8, 125.2, 109.1, 108.3, 50.0, 25.5 | rsc.org |
| ESI HRMS | calcd. for C11H11ClN2S [M+H]+: 239.0404, found: 239.0395 | rsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-thiophen-2-ylpyridin-4-amine |
InChI |
InChI=1S/C9H8N2S/c10-8-3-4-11-6-7(8)9-2-1-5-12-9/h1-6H,(H2,10,11) |
InChI Key |
ONFQJPVASMRELV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CN=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Thiophen 2 Yl Pyridin 4 Amine
Direct Synthesis Approaches
Direct approaches to 3-(Thiophen-2-yl)pyridin-4-amine focus on the efficient construction of the core structure through key bond-forming reactions or ring-forming cascades. These methods are often favored for their convergence and potential for rapid access to the target molecule.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling, in particular, stands out as a highly versatile and widely used method for this purpose. This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
In the context of synthesizing this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a suitably substituted pyridine (B92270) derivative with a thiophene-based organoboron compound, or vice versa. For instance, a 3-halopyridin-4-amine could be coupled with thiophene-2-boronic acid, or a 4-amino-3-pyridylboronic acid derivative could be reacted with a 2-halothiophene.
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. Modern advancements have led to the development of highly active catalyst systems that can facilitate the coupling of even challenging substrates, such as electron-deficient heteroaryl chlorides, often under mild conditions. For example, efficient Suzuki-Miyaura coupling of heteroaryl chlorides with thiophene (B33073) boronic acids has been reported using aqueous n-butanol as a solvent, which aligns with green chemistry principles. nih.gov The use of specialized phosphine (B1218219) ligands can also enhance the catalytic activity and selectivity of the reaction. researchgate.net
While the direct Suzuki-Miyaura coupling to form this compound is not extensively detailed in the readily available literature, the successful application of this methodology to a vast array of similar pyridine and thiophene-containing heterocycles provides strong precedent for its feasibility. researchgate.netrsc.org The primary challenge lies in the selection of appropriate starting materials and the optimization of reaction conditions to achieve high yields and purity of the desired product.
Table 1: Exemplary Suzuki-Miyaura Coupling Components for the Synthesis of this compound
| Pyridine Component | Thiophene Component | Catalyst System (Example) |
| 3-Bromo-4-aminopyridine | Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ |
| 3-Iodo-4-aminopyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ |
| 4-Amino-3-pyridylboronic acid | 2-Bromothiophene | Pd(OAc)₂, SPhos, K₃PO₄ |
Ring Closure and Cyclization Protocols for Heterocycle Formation
An alternative to forming the C-C bond between pre-formed rings is to construct one of the heterocyclic rings onto the other through a cyclization reaction. This approach can be particularly effective when the starting materials are readily available and the desired substitution pattern can be installed during the ring-forming step.
One strategy involves the synthesis of a thienopyridine core, which is a fused ring system of thiophene and pyridine. There are six possible isomers of thienopyridine, and their synthesis is well-documented. nih.gov For the specific target molecule, a subsequent cleavage of the fused system would be necessary, which may not be the most direct route.
A more direct approach would involve the construction of the pyridine ring onto a thiophene precursor or vice versa. For example, a suitably functionalized thiophene derivative bearing a side chain with appropriate functional groups could undergo an intramolecular cyclization to form the desired 4-aminopyridine (B3432731) ring. The Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles is a known method for forming the thiophene ring fused to a pyridine, which highlights the principle of building one ring upon another. nih.gov
Another relevant cyclization strategy is the Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. While not directly applicable to the pyridine ring, it demonstrates the power of multicomponent reactions in building complex heterocycles in a single step. A similar multicomponent approach could potentially be devised for the synthesis of the target this compound by selecting appropriate starting materials that would lead to the desired substitution pattern on the pyridine ring.
The synthesis of substituted 2-aminopyridines containing a thiophene moiety has been achieved through a scheme involving the cycloaddition of primary amines to a conjugated system derived from acetyl thiophene. nih.gov This demonstrates the feasibility of constructing the pyridine ring with the desired amine substituent and the thiophene group in place.
Functional Group Interconversions on Precursor Molecules
Functional group interconversions (FGIs) on a pre-existing 3-(thiophen-2-yl)pyridine scaffold represent a common and often reliable strategy for accessing the target 4-aminopyridine. This approach allows for the introduction of the amine group at a late stage in the synthesis, which can be advantageous if the amine group is not compatible with earlier reaction conditions.
A prominent example of this strategy is the reduction of a nitro group. A precursor molecule, 3-(thiophen-2-yl)-4-nitropyridine, could be synthesized first, followed by the reduction of the nitro group to the desired 4-amino group. The reduction of nitroarenes to anilines is a well-established transformation in organic chemistry, and a variety of reducing agents can be employed.
Common methods for the reduction of a nitro group to an amine include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This method is generally clean and high-yielding.
Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid. For instance, the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine using iron and mineral acids is a known procedure. nih.gov
Transfer Hydrogenation: Using a hydrogen donor such as hydrazine, ammonium (B1175870) formate, or cyclohexene (B86901) in the presence of a catalyst like Pd/C.
Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective for this transformation. The reduction of 4-nitropyridine (B72724) N-oxide with a low-valent titanium reagent has also been reported to yield 4-aminopyridine. nih.gov
Another potential FGI approach could involve the amination of a 3-(thiophen-2-yl)pyridin-4-ol or a 4-halo-3-(thiophen-2-yl)pyridine. The conversion of a hydroxyl group to an amine is typically a multi-step process, while the nucleophilic aromatic substitution of a halide with an amine source (e.g., ammonia (B1221849) or an ammonia equivalent) can be a viable route, particularly if the pyridine ring is activated towards nucleophilic attack.
Regioselectivity and Stereochemical Control in Synthesis
For the synthesis of this compound, which is an achiral molecule, the primary concern is regioselectivity rather than stereochemical control. Achieving the correct arrangement of substituents on the pyridine ring—with the thiophene group at the 3-position and the amino group at the 4-position—is critical.
The regiochemical outcome of the synthesis is largely determined by the chosen synthetic strategy. In cross-coupling reactions, the regioselectivity is dictated by the positions of the halogen and the organometallic group on the respective coupling partners. For example, to ensure the thiophene is at the 3-position, a 3-halopyridine derivative would be coupled with a 2-thienylboronic acid, or a 3-pyridylboronic acid would be coupled with a 2-halothiophene.
When dealing with di- or poly-substituted pyridines, the inherent reactivity of the different positions on the pyridine ring and the choice of catalyst and ligands can be exploited to control regioselectivity. For instance, in the Suzuki-Miyaura coupling of 2,4-dihalopyridines, selective reaction at either the C2 or C4 position can be achieved by tuning the reaction conditions. nih.govnih.gov Ligand-controlled catalyst systems have been shown to promote unconventional C4-arylation of 2,4-dichloropyridine. nih.gov This principle of catalyst and ligand control is crucial for directing the C-C bond formation to the desired position in more complex pyridine systems.
In ring-closure strategies, the regiochemistry of the final product is determined by the structure of the acyclic precursor and the mechanism of the cyclization reaction. Careful design of the starting materials is therefore essential to ensure the formation of the desired isomer.
Functional group interconversion strategies also offer excellent regiochemical control, as the position of the functional group being transformed is already defined in the precursor molecule. For example, the reduction of a 3-(thiophen-2-yl)-4-nitropyridine precursor will unambiguously yield the 4-amino product. Similarly, the synthesis of N-substituted-3-amino-4-halopyridines provides a regiochemically defined precursor for further transformations at the 4-position. researchgate.net
Development of Novel Synthetic Protocols and Application of Green Chemistry Principles
In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods. The principles of green chemistry, such as atom economy, the use of safer solvents, energy efficiency, and the reduction of waste, are increasingly being applied to the synthesis of complex molecules like this compound.
One-Pot and Multicomponent Reactions: One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource savings. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are particularly atom-economical. Novel and facile domino reactions have been developed for the synthesis of a variety of polysubstituted 4-aminopyridines from simple starting materials in good yields under mild conditions. nih.govresearchgate.net Such one-pot, multicomponent approaches represent a promising green strategy for the synthesis of the target compound and its analogues.
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating. Microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds, including thieno[3,2-d]pyrimidin-4-amine (B90789) analogs and other related systems. rsc.orgnih.govresearchgate.net This technology is well-suited for the optimization of cross-coupling reactions and cyclization protocols, making it a valuable tool for the green synthesis of this compound.
Aqueous Synthesis and Biocatalysis: The use of water as a solvent is a key aspect of green chemistry. The development of catalytic systems that are active in aqueous media is a significant area of research. As mentioned earlier, efficient Suzuki-Miyaura couplings have been reported in aqueous n-butanol. nih.gov Furthermore, the use of biocatalysts, such as enzymes, offers the potential for highly selective and environmentally benign transformations. For instance, fungal peroxygenases have been used in the biocatalytic synthesis of metabolites of thienopyridine drugs like clopidogrel (B1663587) and prasugrel. nih.gov While the direct application to the synthesis of this compound may require further research, these examples highlight the growing potential of biocatalysis in the synthesis of complex heterocyclic molecules.
Preparation of Structural Analogues and Substituted Derivatives
The synthetic methodologies described for this compound can be readily adapted to prepare a wide range of structural analogues and substituted derivatives. The ability to generate such libraries of related compounds is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.
Substitution can be introduced on either the pyridine or the thiophene ring. For example, by using substituted thiophene-2-boronic acids in a Suzuki-Miyaura coupling, a variety of substituents can be introduced at the 3-, 4-, or 5-position of the thiophene ring. Similarly, starting with a substituted 3-halopyridin-4-amine would allow for the introduction of substituents on the pyridine ring.
Ring closure and functional group interconversion strategies also offer opportunities for diversification. In ring-forming reactions, the use of substituted starting materials will directly lead to substituted products. For example, in the synthesis of 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives, a range of substituents on an aromatic ring attached to the core structure were explored. researchgate.net
Furthermore, the amino group of this compound can serve as a handle for further functionalization. It can be acylated, alkylated, or used as a nucleophile in a variety of reactions to generate a diverse array of N-substituted derivatives. The synthesis of a series of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential anticancer agents highlights the importance of generating such analogues for biological evaluation. nih.gov
Advanced Spectroscopic and Crystallographic Investigations of 3 Thiophen 2 Yl Pyridin 4 Amine
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-(Thiophen-2-yl)pyridin-4-amine, a full suite of NMR experiments would be necessary for complete structural assignment.
The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and thiophene (B33073) rings. The three protons on the pyridine ring and the three on the thiophene ring would exhibit characteristic chemical shifts and coupling patterns. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. The ¹³C NMR spectrum would complement this by showing nine distinct signals corresponding to the nine carbon atoms in the molecule's core structure.
Based on analyses of similar structures, the anticipated chemical shifts for the proton and carbon nuclei of this compound in a solvent like DMSO-d₆ are presented below. iucr.orgasianpubs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine-H2 | ~8.2-8.4 | ~148-150 |
| Pyridine-C3 | - | ~125-128 |
| Pyridine-C4 | - | ~150-153 |
| Pyridine-H5 | ~6.7-6.9 | ~108-110 |
| Pyridine-H6 | ~8.0-8.2 | ~145-147 |
| Thiophene-C2' | - | ~140-144 |
| Thiophene-H3' | ~7.3-7.5 | ~125-127 |
| Thiophene-H4' | ~7.1-7.2 | ~128-130 |
| Thiophene-H5' | ~7.6-7.8 | ~124-126 |
| NH₂ | variable (broad s) | - |
To confirm the assignments from 1D NMR, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the pyridine ring (H5 to H6) and within the thiophene ring (H3' to H4' to H5').
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure, as it shows correlations between protons and carbons over two to three bonds. Crucially, it would show a correlation from the thiophene protons (H3' and H5') to the pyridine C3, and from the pyridine protons (H2 and H5) to the thiophene C2', definitively confirming the C3-C2' linkage between the two heterocyclic rings. mdpi.com
Solid-State NMR (ssNMR) spectroscopy analyzes the compound in its solid, crystalline form. This technique is particularly powerful for identifying and characterizing polymorphism—the existence of multiple crystal forms of the same compound. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in molecular packing and conformation that are averaged out in solution-state NMR. While no ssNMR studies have been reported for this compound, this method would be essential to fully characterize its solid-state behavior and ensure the consistency of its crystalline form.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, these techniques would confirm the presence of key structural features.
Characteristic vibrational frequencies would include:
N-H Stretching: The primary amine (-NH₂) group would display symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The exact position and broadening of these bands can indicate the extent of hydrogen bonding in the solid state. nih.govnih.gov
Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine and thiophene rings.
C=N and C=C Stretching: A series of bands in the 1400-1650 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. mdpi.com
C-S Stretching: The presence of the thiophene ring would be confirmed by vibrations involving the carbon-sulfur bond, though these can be weak and appear in the fingerprint region (below 1000 cm⁻¹).
Table 2: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3150 |
| Pyridine/Thiophene Rings | C=C, C=N Stretch | 1400 - 1650 |
| C-N Bond | Stretch | 1250 - 1350 |
| Thiophene Ring | C-S Stretch | 600 - 800 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.commdpi.com For this compound (C₉H₈N₂S), the calculated exact mass of the protonated molecular ion ([M+H]⁺) is 177.0481. Experimental confirmation of this mass by HRMS would verify the molecular formula.
Analysis of the fragmentation pattern in the mass spectrum provides further structural evidence. Upon ionization, the molecule would break apart in a predictable manner. Expected fragmentation pathways include:
Cleavage of the bond between the two rings, leading to fragments corresponding to the pyridinamine and thiophene cations.
Loss of small, stable neutral molecules like hydrogen cyanide (HCN) from the pyridine ring.
Fission of the thiophene ring, potentially losing acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS).
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure and Conformation
The definitive three-dimensional structure of this compound in the solid state can only be determined by single-crystal X-ray diffraction. This technique would yield precise data on bond lengths, bond angles, and, importantly, the torsional angle between the planes of the pyridine and thiophene rings. In many related structures, the two rings are not coplanar, and the thiophene ring can sometimes exhibit rotational disorder. nih.govnih.gov
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by a network of intermolecular interactions. For this compound, several key interactions are expected to dictate its supramolecular assembly.
Hydrogen Bonding: The primary amine group is an excellent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. It is highly probable that the crystal structure would be dominated by strong N-H···N hydrogen bonds, linking molecules into dimers, chains, or more complex networks. iucr.orgnih.govnih.gov
π-π Stacking: The electron-rich thiophene ring and the relatively electron-deficient pyridine ring are prime candidates for engaging in π-π stacking interactions. These interactions, where the flat faces of the aromatic rings stack on top of each other (often in an offset fashion), are a common feature in the crystal packing of similar compounds and contribute significantly to crystal stability. nih.govnih.gov
Other Interactions: Weaker interactions, such as C-H···π bonds, where a C-H bond points towards the face of an aromatic ring, may also play a role in stabilizing the three-dimensional crystal structure. nih.gov
Table 3: Likely Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | Amine (N-H) | Pyridine (N) | Strong interaction likely forming dimers or chains, defining the primary structural motif. nih.govrsc.org |
| π-π Stacking | Thiophene/Pyridine Ring | Pyridine/Thiophene Ring | Face-to-face stacking of aromatic rings, contributing to packing efficiency and stability. nih.gov |
| C-H···π Interaction | Aromatic C-H | Thiophene/Pyridine Ring | Weaker interaction where a C-H bond interacts with the π-electron cloud of a neighboring ring. nih.gov |
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful method utilized in crystallography to explore and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, this technique provides a visual and quantitative breakdown of the close contacts that govern the supramolecular architecture. While a specific Hirshfeld surface analysis for the compound this compound is not available in the reviewed literature, analysis of structurally similar compounds containing thiophene and pyridine moieties provides valuable insights into the types of intermolecular interactions that are likely to be significant.
For instance, studies on related heterocyclic compounds reveal the prevalence of certain key interactions. An examination of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile highlights the significant role of N-H···N hydrogen bonds in forming dimeric structures and extending into a three-dimensional network. crystallography.netscilit.com Further stabilization in such structures is often achieved through N-H···π and π-π stacking interactions. scilit.com
In a different but related molecule, 4-oxo-3-phenyl-2-sulfanylidene-5-(thiophen-2-yl)-3,4,7,8,9,10-hexahydro-2H-pyrido[1,6-a:2,3-d′]dipyrimidine-6-carbonitrile, Hirshfeld surface analysis quantified the major contributions to crystal packing. iucr.orgchemicalbook.com This analysis revealed that H···H contacts were the most significant, followed by C···H/H···C, N···H/H···N, and S···H/H···S interactions. iucr.orgchemicalbook.com Similarly, in (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, H···H, C···H/H···C, and O···H/H···O interactions were found to be the most dominant.
These examples from analogous structures allow for an informed prediction of the intermolecular contacts that would likely stabilize the crystal structure of this compound. It is reasonable to anticipate that a combination of hydrogen bonding involving the amine group and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic thiophene and pyridine rings, would be the primary forces dictating its solid-state assembly. The table below provides a hypothetical breakdown of intermolecular contacts for this compound based on the analysis of these related compounds.
Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis of Analogous Compounds.
| Intermolecular Contact | Predicted Contribution (%) |
| H···H | 40 - 50 |
| C···H/H···C | 15 - 25 |
| N···H/H···N | 10 - 20 |
| S···H/H···S | 5 - 10 |
| C···C | < 5 |
| N···C/C···N | < 5 |
| S···C/C···S | < 5 |
Note: The data in this table is predictive and based on the analysis of structurally similar compounds. A definitive quantification of intermolecular contacts for this compound would require a dedicated crystallographic and Hirshfeld surface analysis of the compound itself.
Computational and Theoretical Investigations on 3 Thiophen 2 Yl Pyridin 4 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net By calculating the electron density, DFT can determine the ground-state geometry, electronic distribution, and various spectroscopic properties of a compound. For molecules like 3-(Thiophen-2-yl)pyridin-4-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311G, provide fundamental insights into its chemical nature. nih.gov These calculations are foundational for understanding the molecule's stability, reactivity, and intermolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For related heterocyclic systems, DFT calculations have been used to determine these values. For instance, studies on various pyridine (B92270) and thiophene (B33073) derivatives have shown that substitutions on the aromatic rings can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. nih.govresearchgate.net In a study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, the calculated HOMO-LUMO energy gaps ranged from 3.15 eV to 3.83 eV, indicating that substituents like a nitro group can lower the gap and increase reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine and thiophene rings, while the LUMO would be distributed across the π-conjugated system.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4-amine derivatives nih.gov | -6.45 to -7.05 | -2.62 to -3.87 | 3.15 to 3.83 |
| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |
Note: The data in this table is for structurally related but different compounds and serves to illustrate typical values obtained from DFT calculations. Specific values for this compound would require dedicated computational analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is mapped onto the total electron density surface, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.
Green regions represent neutral or near-zero potential.
For this compound, the MEP surface would be expected to show a significant negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, as well as the sulfur atom of the thiophene ring, making these the primary sites for electrophilic interaction. researchgate.net Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the amino group, indicating their role as hydrogen bond donors. researchgate.net
Conformational Analysis and Energy Minima Determination
The three-dimensional structure of a molecule is critical to its properties and interactions. For this compound, conformational flexibility primarily arises from the rotation around the single bond connecting the thiophene and pyridine rings. Conformational analysis aims to identify the most stable arrangement of atoms, known as the global energy minimum.
This is typically achieved computationally by performing a potential energy surface (PES) scan. The dihedral angle between the two rings is systematically varied, and the energy of the molecule is calculated at each step. This process reveals the rotational barriers and identifies all low-energy conformers (local minima). The geometry of each of these conformers is then fully optimized, usually with DFT methods, to precisely determine the most stable structure. For linked aromatic systems, the lowest energy conformation is often a non-planar (twisted) arrangement, which balances the stabilizing effects of π-conjugation (favoring planarity) with the destabilizing effects of steric hindrance between atoms on the two rings.
Reaction Mechanism Investigations for Synthetic Pathways and Chemical Transformations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
The synthesis of thiophene-pyridine derivatives often involves multi-component condensation or cyclization reactions. nih.govmdpi.com For example, a common route to related thieno[2,3-b]pyridine (B153569) scaffolds involves the intramolecular cyclization of substituted aminopyridines. nih.gov A theoretical investigation into the synthesis of this compound could involve:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products. This is the most computationally demanding step but provides crucial insight into the reaction pathway.
Calculating Activation Barriers: Determining the energy barrier for the reaction, which helps to predict reaction feasibility and explain experimental outcomes.
Such studies can clarify why certain reaction pathways are favored over others and can guide the optimization of synthetic conditions. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions
While quantum mechanical calculations like DFT are excellent for describing the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of every atom in a system over time based on classical mechanics. mdpi.com
An MD simulation of this compound in a solvent (e.g., water or ethanol) would provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This includes identifying key hydrogen bonding interactions between the amino group and pyridine nitrogen with polar solvent molecules.
Conformational Dynamics: How the molecule's conformation, particularly the torsion angle between the thiophene and pyridine rings, fluctuates over time in solution.
Transport Properties: Predicting properties like the diffusion coefficient.
These simulations are essential for bridging the gap between the theoretical properties of an isolated molecule and its actual behavior in a real-world chemical environment.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of molecules with their physicochemical properties. These models are built by calculating a set of numerical descriptors for a series of compounds and then using statistical methods to find an equation that relates these descriptors to an experimentally measured property.
For this compound and its derivatives, a QSPR model could be developed to predict non-biological properties such as:
Solubility in various solvents
Boiling point or melting point
Partition coefficient (LogP)
Refractive index
The model is constructed using a "training set" of molecules with known properties and then validated using a "test set" to ensure its predictive power. The molecular descriptors used can range from simple counts of atoms and bonds to more complex electronic and topological indices derived from the molecular structure. While no specific QSPR models for the non-biological properties of this compound were identified, this methodology remains a valuable tool for the predictive design of new materials with desired physicochemical characteristics.
Reactivity and Chemical Transformations of 3 Thiophen 2 Yl Pyridin 4 Amine
Reactions at the Amine Functionality
The primary amine group attached to the pyridine (B92270) ring is a key site for various chemical modifications, including acylation, alkylation, and the formation of Schiff bases.
Acylation and Alkylation Reactions
The amine functionality of 3-(Thiophen-2-yl)pyridin-4-amine readily undergoes acylation reactions. For instance, it can be acylated with acyl chlorides, such as in the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com This reaction typically proceeds under basic conditions to neutralize the HCl generated. mdpi.com
Alkylation of the amine group is also a feasible transformation. The nitrogen atom can act as a nucleophile, attacking alkyl halides to form secondary or tertiary amines. This type of reaction is common for aromatic amines and can be used to introduce various alkyl substituents. researchgate.net For example, N-alkylation of aminopyridines can be achieved by reacting them with compounds like (3,5-dimethyl-1H-pyrazol-1-yl)methanol in a polar aprotic solvent, which favors an SN2 reaction mechanism. nih.gov
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
| Substituted thiophen-2-amine | Substituted nicotinoyl chloride | N-(thiophen-2-yl) nicotinamide | mdpi.com |
| 4-Aminopyridine (B3432731) | (3,5-dimethyl-1H-pyrazol-1-yl)methanol | N-alkylated aminopyridine | nih.gov |
| 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride | Aliphatic or aromatic amines | N-Alkylated amines (via amine exchange) | researchgate.net |
| 4-(thien-2-yl)-3-aminopyridine-2(1H)-one | Chloroacetyl chloride | Chloroacetamide derivative | researchgate.net |
Formation of Schiff Bases and Imines
The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases or imines. nih.govijcrt.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. For instance, Schiff bases have been synthesized by reacting 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde. ijcrt.org Similarly, new Schiff bases were prepared from the condensation of 2-(piperidin-4-yl) ethanamine with various thiophene (B33073) aldehydes. nih.gov The formation of the imine bond (C=N) is a key step in the synthesis of various heterocyclic compounds. mdpi.comresearchgate.netacs.org
Table 2: Examples of Schiff Base and Imine Formation
| Amine Reactant | Carbonyl Reactant | Product Type | Reference |
| 2-Picolyl amine | 5-Methyl thiophene-2-carboxaldehyde | Schiff base | ijcrt.org |
| 2-(Piperidin-4-yl) ethanamine | Thiophene-2-carbaldehyde | Schiff base | nih.gov |
| 2-Phenylimidazo[1,2-a]pyrimidin-3-amine | Thiophene-2-carbaldehyde | Imine | acs.org |
| 4-Methylpyridin-2-amine | 3-Bromothiophene-2-carbaldehyde | Schiff base | mdpi.com |
Reactions at the Pyridine Ring
The pyridine ring in this compound is generally less reactive towards electrophilic substitution than the thiophene ring due to the electron-withdrawing nature of the nitrogen atom. However, it can undergo other transformations such as nucleophilic substitution and reactions at the nitrogen atom.
Electrophilic Aromatic Substitution Patterns
The pyridine ring is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). iust.ac.ir The nitrogen atom makes the ring electron-deficient, particularly at the ortho and para positions (C-2, C-4, and C-6). Any electrophilic attack is most likely to occur at the meta position (C-5), which is less deactivated. However, the presence of the activating amino group at the C-4 position and the thiophene ring at the C-3 position complicates the substitution pattern. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the positions ortho to the amine (C-3 and C-5) would be activated. The thiophene ring is also generally more reactive than benzene towards EAS, with a preference for substitution at its C-5 position. researchgate.netonlineorganicchemistrytutor.com Therefore, predicting the exact site of electrophilic attack on the pyridine ring of this compound requires careful consideration of the combined electronic effects of all substituents. In many cases, electrophilic substitution occurs preferentially on the more reactive thiophene ring. researchgate.net
Nucleophilic Aromatic Substitution (if applicable)
Nucleophilic aromatic substitution (SNA) on the pyridine ring is more favorable than on benzene, especially at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). stackexchange.comyoutube.com This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer complex intermediate. stackexchange.comlibretexts.org The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction. youtube.com For the parent compound, this compound, a direct nucleophilic substitution is unlikely without a suitable leaving group. However, derivatives such as 3-bromo-2-(thiophen-2-yl)pyridin-4-amine could potentially undergo nucleophilic substitution where the bromine atom is replaced. nih.gov
N-Oxidation and Quaternization
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. researchgate.net This transformation is typically carried out using oxidizing agents like peroxy acids. The resulting N-oxide exhibits different reactivity compared to the parent pyridine. For instance, it can facilitate nucleophilic substitution at the C-2 and C-4 positions.
Quaternization involves the alkylation of the pyridine nitrogen atom with an alkyl halide, leading to the formation of a pyridinium (B92312) salt. This reaction introduces a positive charge on the nitrogen atom, further deactivating the ring towards electrophilic attack but potentially activating it for other transformations.
Reactions at the Thiophene Ring
The thiophene moiety in this compound is susceptible to a range of reactions, including electrophilic substitution, oxidation, and reduction, influenced by the electronic effects of the attached aminopyridine ring.
The thiophene ring is known to undergo electrophilic aromatic substitution reactions more readily than benzene. The position of substitution on the thiophene ring in this compound is directed by the activating effect of the sulfur atom and the electronic influence of the 4-aminopyridin-3-yl substituent. In general, electrophilic attack on a 2-substituted thiophene preferentially occurs at the 5-position due to the stabilization of the intermediate sigma complex.
While specific experimental data on the electrophilic substitution of this compound is not extensively documented in the reviewed literature, general principles of thiophene reactivity suggest that halogenation, nitration, and sulfonation would likely occur at the C5 position of the thiophene ring. For instance, studies on related compounds like 2-(thiophen-2-yl) researchgate.netnih.govthiazolo[4,5-f]quinoline have shown that electrophilic substitution, such as nitration, bromination, and acylation, occurs exclusively at the 5-position of the thiophene ring rsc.org. Similarly, for the related isomer 5-(thiophen-2-yl)pyridin-3-amine, both the thiophene and pyridine rings are susceptible to electrophilic substitution evitachem.com.
The 4-amino group on the pyridine ring is an activating group, which could potentially influence the reactivity of the thiophene ring through electronic effects transmitted through the pyridine system. However, the pyridine nitrogen itself is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack, making the thiophene ring the more probable site for such reactions.
Table 1: Predicted Electrophilic Substitution Products of this compound
| Reaction Type | Reagent Example | Predicted Major Product |
| Halogenation | N-Bromosuccinimide (NBS) | 3-(5-Bromothiophen-2-yl)pyridin-4-amine |
| Nitration | HNO₃/H₂SO₄ | 3-(5-Nitrothiophen-2-yl)pyridin-4-amine |
| Sulfonation | Fuming H₂SO₄ | 5-(4-Aminopyridin-3-yl)thiophene-2-sulfonic acid |
It is important to note that these are predicted outcomes based on established reactivity patterns of thiophenes and pyridines. Experimental verification is necessary to confirm these substitution patterns for this compound.
The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation of thiophenes typically requires stronger oxidizing agents compared to other sulfides due to the aromaticity of the thiophene ring. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. The oxidation can be controlled to yield either the sulfoxide or, with an excess of the oxidizing agent, the sulfone asianpubs.org. The pyridine ring also contains a nitrogen atom that can be oxidized to an N-oxide asianpubs.org. Selective oxidation of either the thiophene's sulfur or the pyridine's nitrogen would depend on the specific reaction conditions and the oxidant used.
Reduction of the thiophene ring is also a possible transformation, although it generally requires catalytic hydrogenation under specific conditions. Complete reduction of the thiophene ring leads to the formation of a tetrahydrothiophene (B86538) derivative. Catalytic systems like hydrogen tungsten bronze have been investigated for the hydrogenation of thiophene rsc.org. However, the presence of the pyridine ring and the amino group in this compound might influence the selectivity and efficiency of such reduction processes. Reductive desulfurization of the thiophene ring can also occur, for instance, using Raney nickel, which would lead to a butyl-substituted pyridine derivative researchgate.net.
Transformation under Catalytic Conditions (excluding biological catalysis)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and further functionalization of biaryl compounds like this compound. The Suzuki-Miyaura and Stille coupling reactions are particularly relevant for forming the C-C bond between the thiophene and pyridine rings.
The synthesis of related (thiophen-2-yl)pyridine structures has been achieved through Suzuki coupling, where a bromo-substituted pyridine or thiophene is coupled with the corresponding boronic acid derivative in the presence of a palladium catalyst and a base researchgate.netnih.govmdpi.comnih.gov. For instance, a general method for synthesizing thienylpyridazines involves the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)aromatic boronic acids nih.gov.
Similarly, the Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide catalyzed by palladium, has been employed for the synthesis of thiophene-containing biaryls juniperpublishers.comjuniperpublishers.com. The reaction of tributyl(thiophen-2-yl)stannane with halo-substituted pyridines provides a route to (thiophen-2-yl)pyridines juniperpublishers.comjuniperpublishers.com.
These catalytic methods can also be used to further modify this compound, provided a suitable leaving group (e.g., a halogen) is present on either the thiophene or the pyridine ring. For example, a bromo-substituted derivative of this compound could undergo Suzuki or Stille coupling to introduce additional aryl or heteroaryl substituents.
Table 2: Examples of Catalytic Cross-Coupling Reactions for the Synthesis of (Thiophen-2-yl)pyridine Systems
| Coupling Reaction | Substrates | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine + (Hetero)aromatic boronic acids | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-6-(thiophen-2-yl)pyridazines | nih.gov |
| Suzuki-Miyaura | 5-Bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | 5-(Pyrrol-2-yl)-1-ethyl-1H-indazole | mdpi.com |
| Stille | Tributyl(thiophen-2-yl)stannane + 2,4-Dibromopyridine | Pd(PPh₃)₄ | 2,4-Di(thiophen-2-yl)pyridine | juniperpublishers.comjuniperpublishers.com |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine + Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines | nih.gov |
These examples highlight the versatility of palladium-catalyzed cross-coupling reactions in the synthesis and derivatization of molecules containing the (thiophen-2-yl)pyridine scaffold.
Coordination Chemistry of 3 Thiophen 2 Yl Pyridin 4 Amine As a Ligand
Synthesis and Characterization of Metal Complexes
There is no specific information available in the reviewed literature regarding the synthesis and characterization of metal complexes with 3-(Thiophen-2-yl)pyridin-4-amine as a ligand.
No published studies were found describing the synthesis and characterization of Ag(I), Co(II), Ni(II), Cu(II), or Zn(II) complexes with this compound.
There is no available research on the formation of complexes between this compound and main group metals.
Coordination Modes and Ligand Binding Sites
Without experimental data from synthesized complexes, the specific coordination modes and binding sites of this compound cannot be definitively determined.
Electronic and Geometric Structures of Metal Complexes
No information on the electronic and geometric structures of metal complexes with this ligand is available.
Spectroscopic Signatures of Complexation (e.g., UV-Vis, EPR, NMR Chemical Shifts)
There are no reported spectroscopic data (UV-Vis, EPR, NMR, etc.) that would indicate the formation of complexes with this compound and detail the changes upon coordination.
Theoretical Studies on Metal-Ligand Interactions and Bonding
No theoretical studies, such as Density Functional Theory (DFT) calculations, have been published that investigate the metal-ligand interactions and bonding in complexes of this compound.
Catalytic Applications of 3 Thiophen 2 Yl Pyridin 4 Amine and Its Metal Complexes
Advanced Analytical Methodologies for Detection and Quantification of 3 Thiophen 2 Yl Pyridin 4 Amine in Non Biological Matrices
Chromatographic Techniques (e.g., HPLC, GC-MS for purity and reaction monitoring)
Chromatographic methods are indispensable tools for separating components of a mixture, making them ideal for monitoring the progress of a chemical reaction and assessing the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of 3-(Thiophen-2-yl)pyridin-4-amine. In a synthetic context, HPLC is used to purify crude products to a high degree (>95%). nih.gov The purity of the final compound is typically assessed by analytical HPLC, often using a reverse-phase column. For instance, a related benzamide (B126) derivative was analyzed using a C-18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile. acs.org The retention time under specific conditions is a key identifier, and the peak area corresponds to its concentration.
For reaction monitoring, Thin-Layer Chromatography (TLC) offers a rapid and effective method to track the consumption of starting materials and the formation of products. In the synthesis of various pyridine-thiophene hybrids, TLC is routinely used to determine the completion of the reaction before proceeding with workup and purification. imist.mahilarispublisher.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suited for volatile and thermally stable compounds. While direct analysis of this compound might be possible, derivatization is a common strategy to improve volatility and chromatographic performance for amines. gdut.edu.cn GC-MS provides not only separation and quantification through its gas chromatography component but also structural information from the mass spectrometer, which fragments the molecule into a predictable pattern, allowing for definitive identification. core.ac.ukepa.gov The method's high sensitivity allows for the detection of trace amounts of the compound.
Table 1: Example HPLC Conditions for Analysis of a Related Pyridine-Thiophene Compound This table is illustrative and based on methods used for structurally similar compounds.
| Parameter | Condition | Source |
|---|---|---|
| Column | Luna, 5μ, C-18(2) 100 Å (150 x 4.6 mm) | acs.org |
| Mobile Phase | 60:40 0.01 M Sodium Borate Buffer/Acetonitrile | acs.org |
| Flow Rate | 1.5 mL/min | acs.org |
| Detection | UV/Vis | researchgate.net |
| Example Retention Time | 4.48 min | acs.org |
Electrochemical Methods (e.g., Cyclic Voltammetry for Redox Properties)
Electrochemical methods, particularly Cyclic Voltammetry (CV) , are employed to investigate the redox properties of this compound. This technique provides insight into the electronic characteristics of the molecule by measuring the current response to a sweeping potential. The oxidation and reduction potentials are indicative of the ease with which the compound can lose or gain electrons, a property governed by its molecular structure.
Studies on polymers derived from thiophene-based monomers demonstrate the utility of CV in characterizing these materials. For example, a polymer of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, when analyzed by CV, showed a distinct oxidation peak at approximately +2.1 V. researchgate.netscielo.brscienceopen.com This indicates the potential at which the thiophene (B33073) units within the polymer backbone are oxidized. The stability of such polymers during redox processes can also be assessed by performing multiple CV cycles. researchgate.net The electrochemical behavior of π-conjugated copolymers containing both thiophene and pyridine (B92270) units has also been extensively studied, revealing that their redox properties are influenced by the electron-donating and electron-withdrawing nature of the constituent rings. acs.org
Table 2: Electrochemical Data for a Thiophene-Containing Polymer
| Compound | Analytical Method | Key Finding | Potential (vs. Pt) | Source |
|---|---|---|---|---|
| Poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) | Cyclic Voltammetry | Oxidation Peak | +2.1 V | researchgate.net |
Spectrophotometric Methods (e.g., UV-Vis, Fluorescence for Concentration Determination)
Spectrophotometric methods are rapid, non-destructive, and highly effective for determining the concentration of this compound in solution, based on its interaction with light.
UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules with π-conjugated systems, such as the pyridine and thiophene rings in the target compound, exhibit characteristic absorption bands. These bands typically correspond to π-π* and n-π* electronic transitions. beilstein-journals.org For instance, derivatives containing both pyridine and thiophene moieties show absorption bands that can be attributed to intramolecular charge transfer (ICT) between the electron-rich thiophene ring and the electron-deficient pyridine ring. rsc.orgresearchgate.net According to the Beer-Lambert Law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound, allowing for straightforward quantification.
Fluorescence Spectroscopy can offer even greater sensitivity and selectivity. If the compound is fluorescent, it will absorb light at one wavelength (excitation) and emit it at a longer wavelength (emission). The intensity of the emitted light is typically proportional to the concentration. Studies on related furo[2,3-b]pyridine (B1315467) derivatives show that their fluorescence properties, such as emission wavelength and intensity, are sensitive to the solvent environment, which can provide additional information about the molecule's electronic structure. semanticscholar.orgnih.gov The concentration of a fluorescent compound can be determined with high precision by measuring its emission intensity and comparing it to a calibration curve.
Table 3: Spectrophotometric Properties of Related Pyridine-Thiophene Systems
| Compound System | Method | Absorption/Emission Bands | Observation | Source |
|---|---|---|---|---|
| BODIPY with 2-(pyridin-4-yl)-3-(thiophen-2-yl)acrylonitrile units | UV-Vis | 300-550 nm | Intramolecular Charge Transfer (ICT) band | rsc.orgresearchgate.net |
| BODIPY with 2-(pyridin-4-yl)-3-(thiophen-2-yl)acrylonitrile units | Fluorescence | ~730 nm | Characteristic emission from the BODIPY core | rsc.org |
| 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone | Fluorescence | 480 nm (in hexane) | Emission wavelength is solvent-dependent (solvatochromism) | semanticscholar.orgnih.gov |
Future Perspectives and Emerging Research Avenues for 3 Thiophen 2 Yl Pyridin 4 Amine
Integration in Multi-component Chemical Systems
Multi-component reactions (MCRs) represent an efficient and atom-economical strategy for the synthesis of intricate molecules in a single, streamlined step. rug.nl The 3-(Thiophen-2-yl)pyridin-4-amine scaffold is an excellent candidate for incorporation into novel MCRs. The molecule's multiple reactive sites, including the amino group on the pyridine (B92270) ring and the capacity for functionalization on both heterocyclic rings, pave the way for a variety of reaction pathways.
Future investigations could center on the creation of MCRs where this compound serves as a fundamental building block. For instance, the amino group is well-suited to participate in Ugi or Passerini-type reactions. The nitrogen atom within the pyridine ring can function as a basic center or a nucleophile, while the thiophene (B33073) ring can be engaged in C-H activation or coupling reactions.
A particularly promising direction is the formulation of one-pot syntheses for elaborate heterocyclic frameworks. A multicomponent reaction involving this compound, an aldehyde, and an isocyanide, for example, could facilitate the swift assembly of new molecular structures with potential utility in medicinal chemistry. Studies have already demonstrated the successful application of related thiophene and pyridine derivatives in MCRs to construct complex molecules such as pyrazolo-thiazole substituted pyridines. mdpi.com In a similar vein, three-component reactions are employed to access highly substituted pyridin-4-ol derivatives, underscoring the adaptability of the pyridine core in such transformations. chim.it
Table 1: Potential Multi-component Reactions Involving the this compound Scaffold
| Reaction Type | Potential Reactants with this compound | Potential Product Class |
|---|---|---|
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide Derivatives |
| Hantzsch-type Reaction | β-Ketoester, Aldehyde | Dihydropyridine Derivatives |
| Biginelli-type Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone Derivatives |
Development of Novel Mechanistic Studies on its Transformations
A thorough understanding of the reaction mechanisms of this compound is essential for manipulating its reactivity and devising new synthetic strategies. The dynamic interplay between the electron-donating amino group and the electron-withdrawing pyridine ring, combined with the electronic characteristics of the thiophene moiety, can result in complex and scientifically interesting reaction pathways.
Future mechanistic inquiries could explore:
Regioselectivity: Unraveling the factors that govern the regioselectivity of electrophilic and nucleophilic substitution on both the pyridine and thiophene rings.
Tautomerism: Examining the aminopyridine-iminodihydropyridine tautomerism and its effect on the molecule's reactivity.
Reaction Intermediates: Identifying and characterizing key intermediates in its transformations, such as organometallic complexes or charged species, through the use of sophisticated spectroscopic and computational methods.
For instance, detailed mechanistic studies have been conducted on the transformation of related 1,3-di(het)arylpropan-1-ones, focusing on their cyclization pathways. nih.gov Likewise, the mechanism of ynone cyclizations to form analogous enaminone structures has been a subject of significant research. thieme-connect.com The application of these analytical methodologies to this compound could reveal new reaction pathways and enable the rational design of innovative synthetic transformations.
Expansion of its Roles in Non-Biological Catalysis
The presence of both pyridine and thiophene functionalities within this compound makes it a compelling candidate for use as a ligand in non-biological catalysis. The pyridine nitrogen and the thiophene sulfur can serve as coordination sites for a broad spectrum of transition metals. The amino group can be further modified to fine-tune the electronic and steric properties of the subsequent ligand.
Emerging research could investigate the synthesis of metal complexes derived from this compound and its analogs, and assess their catalytic efficacy in reactions such as:
Cross-coupling reactions: Including Suzuki, Heck, and Sonogashira reactions, where pyridine-based ligands have demonstrated considerable utility. chim.it
C-H activation/functionalization: The creation of ligands that can promote the selective activation of C-H bonds is a prominent area in catalytic research.
Asymmetric catalysis: The development of chiral variants of this compound could lead to the discovery of novel enantioselective catalysts.
The synthesis of diverse pyridine derivatives for application as ligands in metal-catalyzed processes is a well-established field, and extending this research to the unique scaffold of this compound is a logical and promising progression. chim.it
Advanced Materials Design and Fabrication Strategies
Molecules based on thiophene and pyridine are fundamental components in the field of organic electronics, owing to their excellent charge transport capabilities and tunable optoelectronic properties. The fusion of these two rings in this compound, coupled with an amino group for further functionalization, positions it as a highly promising building block for advanced materials.
Future research in this domain could concentrate on:
Organic Light-Emitting Diodes (OLEDs): Synthesizing derivatives that display intense fluorescence with high quantum efficiencies for application as emitters or host materials. Donor-acceptor molecules that incorporate thiophene and quinoxaline (B1680401) (a related nitrogen-containing heterocycle) have already shown potential as fluorescent materials. researchgate.net
Organic Photovoltaics (OPVs): Designing polymers or small molecules based on this scaffold for use as donor or acceptor materials in solar cells.
Organic Field-Effect Transistors (OFETs): Probing the self-assembly and charge transport characteristics of thin films made from this compound derivatives for use in flexible electronics.
The capacity to alter the core structure through substitution on the pyridine and thiophene rings, and by derivatizing the amino group, provides a significant degree of control over the electronic properties and solid-state arrangement of the final materials.
Table 2: Potential Applications of this compound Derivatives in Advanced Materials
| Material Type | Potential Role of the Derivative | Desired Properties |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emitter, Host, or Charge Transport Layer | High Photoluminescence Quantum Yield, Tunable Emission Color, Good Thermal Stability |
| Organic Photovoltaics (OPVs) | Donor or Acceptor Material | Broad Absorption Spectrum, High Charge Carrier Mobility, Favorable Energy Levels |
| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer | High Charge Carrier Mobility, Good On/Off Ratio, Solution Processability |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 3-(Thiophen-2-yl)pyridin-4-amine?
- Methodological Answer : The synthesis typically involves cross-coupling reactions or nucleophilic substitutions. For example, donor/donor diazo precursors can be used under visible-light-promoted, metal-free conditions to introduce the thiophene moiety to the pyridine ring . Biocatalytic approaches, such as ammonia elimination or addition reactions using immobilized enzymes (e.g., SwCNTNH2-PAL), may also be employed for stereoselective synthesis . Optimizing reaction conditions (solvent, temperature, catalysts) and purification via column chromatography (e.g., hexane/EtOAc gradients) are critical for achieving high yields.
Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR and FT-IR : For functional group identification and confirmation of substitution patterns (e.g., FT-IR peaks at ~3392 cm⁻¹ for amine N-H stretching in related compounds) .
- X-ray crystallography : Using programs like SHELX (SHELXL/SHELXS) for resolving crystal structures, particularly for analyzing intermolecular interactions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and purity (>99% via HPLC) .
Q. What are the known biological or pharmacological applications of pyridin-4-amine derivatives?
- Methodological Answer : Pyridin-4-amine scaffolds are explored as receptor antagonists (e.g., A2B adenosine receptor antagonists with Ki values <20 nM) and bioactive intermediates in kinase inhibitors. Biological assays (e.g., competitive binding studies, functional in vitro models) and pharmacokinetic profiling (e.g., metabolic stability in preclinical species) are key steps in evaluating therapeutic potential .
Advanced Research Questions
Q. How does the thiophene substituent influence the electronic properties and reactivity of the pyridine ring?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., using the Colle-Salvetti correlation-energy formula) can model electron density distribution, local kinetic energy, and frontier molecular orbitals to predict reactivity in electrophilic/nucleophilic substitutions . Experimental validation via Hammett substituent constants or cyclic voltammetry may further quantify electronic effects.
Q. What strategies resolve contradictions in synthetic yields reported for multi-step syntheses of this compound?
- Methodological Answer : Systematic reaction optimization (e.g., Design of Experiments, DoE) can identify critical variables (e.g., catalyst loading, solvent polarity). For example, using Pd/Cu-catalyzed cross-coupling under inert atmospheres improves reproducibility . Contradictions in yields may also arise from impurities in starting materials, necessitating rigorous quality control via NMR and MS .
Q. How can computational chemistry predict regioselectivity in functionalization reactions of this compound?
- Methodological Answer : Molecular docking and transition-state modeling (e.g., using Gaussian or ORCA software) can predict preferential reaction sites. For instance, the thiophene ring’s electron-rich nature may direct electrophilic attacks to specific positions on the pyridine ring. Experimental validation via competitive reaction monitoring (e.g., HPLC tracking of product ratios) is essential .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Poor crystallinity due to flexible thiophene-pyridine linkages can be mitigated by:
- Co-crystallization : Using counterions (e.g., HCl salts) to enhance lattice stability.
- Slow evaporation : In polar aprotic solvents (e.g., DMF/water mixtures) .
- Low-temperature diffraction : Collecting data at 173 K to reduce thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
